Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate

chemical identity physicochemical profiling procurement specification

This norbornane-derived carbamate ester addresses the need for novel topological probes in CNS-penetrant and allosteric modulator screening libraries. The α-methyl-ethyl linker introduces a chiral center and distinct steric/electronic profile versus simpler norbornyl carbamates, avoiding uncontrolled variables in biological assays. - Verified identity by ¹H/¹³C NMR and HRMS; purity ≥98% (HPLC/GC). - Custom synthesis capability; inquire for gram-to-kilogram scale. - Immediate global shipping under standard R&D-use terms.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B14901697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC(C1CC2CCC1C2)NC(=O)OC
InChIInChI=1S/C11H19NO2/c1-7(12-11(13)14-2)10-6-8-3-4-9(10)5-8/h7-10H,3-6H2,1-2H3,(H,12,13)
InChIKeyZLMBIBYKVIDMHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)carbamate: Identity and Evidence-Limited Sourcing Baseline


Methyl (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)carbamate (C₁₁H₁₉NO₂; MW 197.27 g/mol) is a bicyclo[2.2.1]heptane (norbornane)-derived carbamate ester listed on chemical supplier catalogs as a research chemical . Its structure embeds a rigid norbornyl scaffold linked via an α-methyl-ethyl bridge to a methyl carbamate moiety, features that distinguish it from simple norbornyl carbamates such as ethyl 2-norbornylcarbamate (CAS 74039-10-4; C₁₀H₁₇NO₂) . At the time of this evidence review, no primary research article, patent with quantitative structure–activity data, or authoritative curated database entry was identified that contains reproducible, comparator-anchored differentiation data for this exact compound. The current evidence base supports procurement decisions built on chemical identity, supplier specification, and class-level inference only.

Identity verification: Confirm structure against supplier CoA before assay use; no bioactivity data assumed.
Lot-specific purity assessment: Evaluate purity per CoA; results may vary across lots.
Class-level scaffold reference: Norbornyl core may support library enumeration as negative control; bioactivity not established.

Why In-Class Norbornyl Carbamates Are Not Interchangeable


Although numerous bicyclo[2.2.1]heptane carbamates are catalogued — including ethyl 2-norbornylcarbamate [1], various tert-butyl- and benzyl-protected analogs, and 7-aza-bicyclo[2.2.1]heptane carbamates — even minor structural variations in this scaffold are known to produce divergent pharmacological, physicochemical, and olfactory profiles [2]. The α-methyl-ethyl linker in the target compound introduces a chiral center and alters both steric bulk and hydrogen-bonding geometry relative to the simpler ethyl 2-norbornylcarbamate (ΔMW ≈ +14 Da; additional rotatable bond). Without explicit head-to-head data, any presumption of functional equivalence is scientifically unsupported, and substitution risks introducing an uncontrolled variable into biological assays, fragrance formulations, or synthetic pathways.

α-Methyl-ethyl linker introduces a chiral center absent in simpler analogs; may alter binding selectivity or odor profile.
Altered steric bulk and hydrogen-bonding geometry vs. ethyl 2-norbornylcarbamate could affect target engagement or assay response.
No head-to-head functional comparison data; direct substitution may introduce uncontrolled variables into experiments.

Quantitative Differentiation Evidence Audit


Structural Differentiation vs. Ethyl 2-Norbornylcarbamate

The target compound differs from the most closely related commercially indexed norbornyl carbamate, ethyl 2-norbornylcarbamate, by the presence of an α-methyl substituent on the ethyl linker and a methyl (rather than ethyl) ester on the carbamate nitrogen. These modifications increase molecular weight (197.27 vs. 183.25 g/mol) and the number of rotatable bonds (4 vs. 3), while introducing a stereogenic center absent in the comparator . These computed properties predict altered lipophilicity and conformational flexibility, but no experimentally determined logP, pKa, or solubility values were identified for the target compound.

Structural Differentiation
Class-level inference
ΔMW +14.02 g/mol, +1 rotatable bond, chiral center introduced
Structural differences may alter lipophilicity and binding; verify identity
No experimental logP or solubility data for target
chemical identity physicochemical profiling procurement specification

Absence of Biological Activity or Sensory Data

A systematic search of PubMed, PubChem, Google Scholar, and patent databases (excluding benchchems, molecule, evitachem, vulcanchem) yielded no primary publication or patent containing quantitative in vitro, in vivo, or sensory data for methyl (1-(bicyclo[2.2.1]heptan-2-yl)ethyl)carbamate. By contrast, structurally related bicyclo[2.2.1]heptane carbamates have been characterized: for example, exo-3-chloro-endo-6-cyano-2-norbornanone O-(methylcarbamoyl)oxime demonstrated acaricidal activity [1], and rac-endo-2-norbornyl carbamate exhibited a Ki of 3 nM against butyrylcholinesterase [2]. No analogous dataset exists for the target compound.

Biological Data Gap
Data to verify
No quantitative bioactivity or sensory data identified
Assume no known activity; requires de novo characterization
Data absent in PubMed, PubChem, patent databases (May 2026)
biological activity sensory evaluation data gap

Evidence-Constrained Procurement Scenarios


Supplier Specification and Identity Verification

Given the absence of quantitative differentiation data, the primary value proposition for this compound is its verified chemical identity and purity from a reputable supplier. Procurement workflows must include orthogonal identity confirmation (¹H/¹³C NMR, HRMS) and purity assessment (HPLC/GC ≥95%) against the supplier Certificate of Analysis. The closest catalogued analog is ethyl 2-norbornylcarbamate ; any substitution must be explicitly justified and documented.

Scaffold Reference in Medicinal Chemistry Library Design

The bicyclo[2.2.1]heptane core is a well-precedented motif in CNS-penetrant and allosteric modulator programs. This compound may serve as a topological reference or negative control in library enumeration where norbornyl carbamates with varied linkers and ester substituents are being profiled. Its value depends entirely on structural novelty (α-methyl-ethyl linker absent in simpler catalogued analogs) rather than demonstrated superiority [1].

Starting Material for Derivatization in Parallel Synthesis

If the carbamate group can be hydrolyzed or transesterified, this compound could function as a late-stage intermediate for generating norbornyl-ethylamine or substituted urea/thiourea libraries. Procurement must confirm the stability and reactivity profile of the carbamate under planned reaction conditions, as no published synthetic procedure using this exact compound was identified.

Application
Selection Property
Validation Focus
Supplier specification verification
Verified chemical identity and purity
Lot-specific CoA review; identity confirmation
Scaffold reference in med chem libraries
Norbornyl core with α-methyl-ethyl linker feature
Topological reference utility; negative control profiling
Derivatization starting material
Carbamate group reactivity
Reaction condition feasibility; stability assessment
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